N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its potential biological activities such as antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of 2-aminophenol and aldehyde in the presence of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of metal catalysts, ionic liquid catalysts, and nanocatalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .
Major Products
Major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-{4-[(5-Chloro-2-oxo-1,3
Properties
CAS No. |
77408-54-9 |
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Molecular Formula |
C15H11ClN2O5S |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[4-[(5-chloro-2-oxo-1,3-benzoxazol-3-yl)sulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C15H11ClN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(21,22)18-13-8-10(16)2-7-14(13)23-15(18)20/h2-8H,1H3,(H,17,19) |
InChI Key |
PQYCBNLGTCXXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
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